molecular formula C51H77N11O13 B1587432 Bradykinin potentiator C CAS No. 30953-20-9

Bradykinin potentiator C

Cat. No. B1587432
CAS RN: 30953-20-9
M. Wt: 1052.2 g/mol
InChI Key: QWJCUHXRTRCBDI-UHFFFAOYSA-N
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Description

Bradykinin potentiator C (BPC) is a peptide derived from the bradykinin family of peptides. It is a potent vasodilator, which is used to promote blood flow and reduce hypertension. BPC is known to be effective in treating a variety of cardiovascular diseases, including hypertension, arrhythmia, and heart failure. BPC has also been studied for its potential to reduce inflammation and improve wound healing.

Scientific Research Applications

Discovery and Intellectual Property

Bradykinin potentiating peptides, including Bradykinin potentiator C, were crucial in discovering angiotensin-converting enzyme inhibitors for hypertension treatment. This discovery illustrates the importance of academic research in drug development and the associated intellectual property rights issues (Ferreira, 1994).

Role in Inflammatory Pain

Bradykinin plays a pivotal role in pain and hyperalgesia in inflamed tissues by exciting and/or sensitizing nociceptors. Studies have shown that bradykinin increases the TRPA1 currents in nociceptors, thereby contributing to inflammatory pain (Wang et al., 2008).

Vasomotor Response

Research on the vasomotor response to Bradykinin of feline intracranial and extracranial arteries has demonstrated that bradykinin can cause vasodilation or constriction depending on species, muscle location, and experimental conditions. The interaction of bradykinin potentiator C with kininase II, a bradykinin degradation enzyme, can influence these responses (Wahl et al., 1983).

Ethnicity and Vascular Reactivity

Bradykinin's effect on vascular sensitivity varies among different ethnic groups. This highlights the importance of considering genetic and ethnic factors in cardiovascular research and treatment strategies (Gainer et al., 2001).

Neuronal Excitation

Bradykinin has been identified as a potent M current inhibitor in mammalian neurons, with implications for understanding how inflammatory mediators excite sympathetic neurons (Jones et al., 1995).

Bradykinin in Neuroendocrine Functions

Study of the C-type natriuretic peptide precursor in snake brain reveals that bradykinin-potentiating peptides are strong inhibitors of angiotensin-converting enzyme and can potentiate bradykinin effects, suggesting a novel class of endogenous vasoactive peptides (Hayashi et al., 2003).

Vasomotor Control in Human Coronary Circulation

Endogenous bradykinin plays a significant role in mediating normal vasomotor responses in human coronary vessels under basal and flow-stimulated conditions (Groves et al., 1995).

Bradykinin in Cell Growth and Migration

Bradykinin has been shown to promote cell cycling progression and migration in human cardiac c-Kit+ progenitor cells. This highlights its potential role in cardiac regeneration and repair (Li et al., 2017).

Autocrine Signal in Endothelial Cells

Bradykinin potentiator C can serve as an autocrine/paracrine signal for the induction of B1R expression on endothelial cells, impacting vascular permeability (Ghebrehiwet et al., 2014).

Pain Induction Mechanisms

Studies have shown that bradykinin inhibits M-type K+ channels and activates Ca2+-activated Cl- channels in rat sensory neurons, explaining the mechanisms underlying spontaneous inflammatory pain (Liu et al., 2010).

properties

IUPAC Name

1-[1-[3-methyl-2-[[1-[1-[2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H77N11O13/c1-5-30(4)42(50(73)61-24-10-16-37(61)49(72)62-25-11-17-38(62)51(74)75)56-45(68)34-13-7-22-59(34)47(70)35-14-8-20-57(35)41(65)28-53-44(67)33-12-6-21-58(33)48(71)36-15-9-23-60(36)46(69)32(26-29(2)3)55-40(64)27-52-43(66)31-18-19-39(63)54-31/h29-38,42H,5-28H2,1-4H3,(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,68)(H,74,75)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJCUHXRTRCBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)CNC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H77N11O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404710
Record name Bradykinin potentiator C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1052.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bradykinin potentiator C

CAS RN

30953-20-9
Record name Bradykinin potentiator C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
S Maruyama, K Nakagomi, N Tomizuka… - Agricultural and …, 1985 - academic.oup.com
Inhibitors of angiotensin I-converting enzyme were isolated from an enzymatic hydrolysate of bovine casein. The amino acid sequences of these inhibitors were Phe-Phe-Val-Ala-Pro-…
Number of citations: 365 academic.oup.com
M Wahl, AR Young, L Edvinsson… - Journal of Cerebral …, 1983 - journals.sagepub.com
Bradykinin is known to effect a vasodilatation of feline cerebral arteries in situ and of both human and feline pial arteries in vitro. In order to demonstrate whether kininase II (localized …
Number of citations: 27 journals.sagepub.com
T Kokubu, I Kato, K Nishimura, K Hiwada, E Ueda - Clinica Chimica Acta, 1978 - Elsevier
… The enzymic properties of these three enzymes were identical with those of angiotensin I-converting enzyme from human lung with regard to inhibitory effects (bradykinin potentiator c …
Number of citations: 51 www.sciencedirect.com
Y Murakami, T Takeshita, S Shizukuishi… - Archives of Oral …, 1990 - Elsevier
… However, bradykinin potentiator C, which does not contain … Bradykinin potentiator C was used as a control. The … weakly by peptide I, but bradykinin potentiator C (Peptide Institute Inc., …
Number of citations: 44 www.sciencedirect.com
K Nishimura, N Yoshida, K Hiwada, E Ueda… - … et Biophysica Acta (BBA …, 1978 - Elsevier
… The inhibition studies were performed using bradykinin potentiator C, Arg-… bradykinin potentiator c, Arg-Pro-Pro or EDTA as inhibitor. (i) The inhibitory effect of bradykinin potentiator c on …
Number of citations: 26 www.sciencedirect.com
S Maruyama, H Mitachi, J Awaya… - Agricultural and …, 1987 - Taylor & Francis
… BP-C, bradykinin-potentiator C; Pyr, pyroglutamic acid. … The Iso value of this inhibitor was calculated to be 16 flM, this value being similar to those of CEIP7 and bradykinin-potentiator C (…
Number of citations: 256 www.tandfonline.com
M Wahl, A Unterberg, A Baethmann - Recent Progress in the Study and …, 1984 - Springer
… To test this hypothesis, bradykinin (10-8 to 10-5M) alone was analyzed first, then applied simultaneously with 10-5M of one of the kininase II inhibitors, bradykinin potentiator C or …
Number of citations: 2 link.springer.com
Y Murakami, H Tamagawa, S Shizukuishi… - FEMS microbiology …, 1992 - academic.oup.com
… Bradykinin potentiator C alone was used as a control and additional peptides in which cationic amino acids are not included may be needed for further control experiments. Nishikata …
Number of citations: 29 academic.oup.com
EL Rugg, JF Aiton, G Cramb - Biochemical and biophysical research …, 1988 - Elsevier
… and the bacterial antibiotic bacitracin, but not by phenylmethylsulphonyl fluoride, aprotinin, phosphoramidon, E-64, amastatin or the ACE inhibitor SQ 20881 and bradykinin potentiator C…
Number of citations: 13 www.sciencedirect.com
JI Inokuchi, A Nagamatsu - Biochimica et Biophysica Acta (BBA) …, 1981 - Elsevier
… The data in Table V show the inhibitory effects of SQ 14,225 and bradykinin-potentiator C in … presence of C1- and was sensitive to inhibition by SQ 14,225 and bradykininpotentiator C. …
Number of citations: 68 www.sciencedirect.com

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